N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
CAS No.: 136582-09-7
Cat. No.: VC21170654
Molecular Formula: C42H64N2O7S2
Molecular Weight: 773.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136582-09-7 |
|---|---|
| Molecular Formula | C42H64N2O7S2 |
| Molecular Weight | 773.1 g/mol |
| IUPAC Name | 4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3 |
| Standard InChI Key | CSQXGPMRNVVHDI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
Introduction
Chemical Structure and Identification
N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is characterized by a hydroxyphenylene core with two benzenesulfonamide groups attached at the 1,3-positions, each bearing a dodecyloxy substituent. The compound's identification and structural properties are summarized in Table 1.
| Parameter | Value |
|---|---|
| CAS Registry Number | 136582-09-7 |
| Molecular Formula | C₄₂H₆₄N₂O₇S₂ |
| Molecular Weight | 773.1 g/mol |
| IUPAC Name | 4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide |
| Alternative Name | 2,4-Bis(4-(Dodecyloxy)Benzenesulfonamido)Phenol |
| PubChem Compound ID | 3086291 |
The chemical structure features a 4-hydroxyphenyl core scaffold with two sulfonamide groups linked to para-dodecyloxyphenyl moieties. The presence of a hydroxyl group at the 4-position of the central phenylene ring contributes to its hydrogen bonding capabilities, while the long dodecyloxy chains impart significant lipophilicity to the molecule.
Physical and Chemical Properties
The physical and chemical properties of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) are influenced by its structural components, including the hydroxyl group, sulfonamide linkages, and long alkoxy chains. Table 2 presents the key physicochemical properties of this compound.
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 773.1 g/mol |
| Standard InChIKey | CSQXGPMRNVVHDI-UHFFFAOYSA-N |
| Log P (estimated) | High (due to dodecyloxy chains) |
| Hydrogen Bond Donors | 3 (hydroxyl and two sulfonamide NH groups) |
| Hydrogen Bond Acceptors | Multiple (sulfonyl and ether oxygens) |
| Solubility | Likely soluble in organic solvents, poorly water-soluble |
The compound contains a central phenolic hydroxyl group, which can participate in hydrogen bonding interactions both as a donor and acceptor. The two sulfonamide groups (-SO₂NH-) serve as hydrogen bond donors through their NH components and as hydrogen bond acceptors through their sulfonyl oxygen atoms. The presence of two long dodecyloxy chains (C₁₂H₂₅O-) contributes significantly to the compound's lipophilicity.
Structural Characterization
Spectroscopic Analysis
While specific spectroscopic data for N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is limited in the available literature, its structural characterization can be inferred from similar compounds. Based on related sulfonamide derivatives, expected spectroscopic features would include:
-
¹H NMR: Signals for aromatic protons (δ 6.5-8.0 ppm), sulfonamide NH protons (δ 9-10 ppm), phenolic OH (δ 9-10 ppm), and aliphatic protons from the dodecyloxy chains (δ 0.8-4.0 ppm).
-
¹³C NMR: Signals for aromatic carbons (δ 110-160 ppm), carbons adjacent to oxygen in the dodecyloxy chains (δ 65-70 ppm), and aliphatic carbons of the dodecyloxy chains (δ 10-35 ppm).
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), S=O stretching (1140-1180 cm⁻¹ and 1300-1350 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹).
Molecular Structure Representation
The molecular structure can be represented by the SMILES notation:
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC
This notation encodes the complete structural information, indicating two dodecyloxy substituents attached to two benzenesulfonamide groups, which are in turn connected to a 4-hydroxy-1,3-phenylene core.
Structure-Activity Relationships
Structure-activity relationship studies of related sulfonamide compounds provide insight into how the structural features of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) might influence its properties and functions.
Key Structural Features and Their Contributions
| Structural Feature | Potential Contribution |
|---|---|
| Hydroxyl group | Hydrogen bonding, potential antioxidant activity, metal chelation |
| Sulfonamide groups | Hydrogen bonding, enzyme binding, biological activity |
| Dodecyloxy chains | Lipophilicity, membrane interactions, self-assembly |
| 1,3-Phenylene core | Structural rigidity, aromatic interactions |
The unique combination of these structural elements suggests that N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) might exhibit distinct physical, chemical, and potentially biological properties compared to simpler sulfonamide derivatives.
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